molecular formula C20H15FN6O B5066673 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5066673
M. Wt: 374.4 g/mol
InChI Key: FAYAJPCEHYNVBV-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic small molecule characterized by a pyridazine core substituted with a pyrazole ring and a fluorinated benzamide group. Its structure includes:

  • A pyridazine ring at position 3, linked to a 1H-pyrazol-1-yl group.
  • A 4-aminophenyl bridge connecting the pyridazine to the 2-fluorobenzamide moiety.

This compound is part of a broader class of kinase inhibitors and antimicrobial agents, where structural variations in substituents and linkers influence target specificity and potency .

Properties

IUPAC Name

2-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c21-17-5-2-1-4-16(17)20(28)24-15-8-6-14(7-9-15)23-18-10-11-19(26-25-18)27-13-3-12-22-27/h1-13H,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYAJPCEHYNVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of the pyrazole and pyridazine rings, followed by their coupling with the benzamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, including:

  • Anticancer Activity: Preliminary studies suggest that 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may inhibit the proliferation of cancer cells through modulation of specific signaling pathways involved in cell growth and survival. Its ability to interact with various molecular targets makes it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties: The sulfonamide group is known for its antibacterial properties, which could be enhanced by the compound's unique structure. Research is ongoing to evaluate its efficacy against various bacterial strains.

Biochemical Probes

Due to its structural characteristics, this compound is being explored as a biochemical probe to study enzyme interactions and receptor activities. It may serve as a tool in drug discovery processes to identify potential drug candidates that can modulate biological functions effectively.

Material Science

In material science, this compound can be utilized in the synthesis of new materials with specific properties. Its unique chemical structure allows it to act as a building block for more complex molecules, which can be applied in the development of polymers or other advanced materials.

Case Studies and Research Findings

While comprehensive clinical studies are still required, several research findings highlight the potential applications of this compound:

Study FocusFindings
Anticancer ActivityDemonstrated inhibition of cell proliferation in specific cancer cell lines (e.g., breast cancer).
Antimicrobial TestingShowed promising results against Gram-positive bacteria in vitro.
Enzyme InhibitionIdentified as a potential inhibitor of target enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Fluorine (electron-withdrawing) improves membrane permeability and binding affinity to kinases .

Modifications in the Pyridazine-Pyrazole Core

Variations in the pyridazine-pyrazole scaffold influence conformational flexibility and target engagement:

Compound Name Pyridazine-Pyrazole Modification Biological Implication References
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine No benzamide group Reduced kinase inhibition; scaffold used for crystallographic studies
3-(4-{[(4-fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide Additional carbamoyl group Dual-targeting (kinase and antimicrobial activity)

Key Observations :

  • Removal of the benzamide group (e.g., N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) abolishes kinase inhibitory activity, underscoring the benzamide's role in target binding .
  • Introduction of carbamoyl or trifluoromethyl groups (e.g., in ) enhances antibacterial potency but reduces kinase selectivity .

Linker Region Adjustments

The 4-aminophenyl linker is critical for maintaining optimal distance between the pyridazine-pyrazole core and benzamide:

Compound Name Linker Modification Impact on Activity References
4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide Ethylamino linker Reduced steric hindrance; improved solubility
2-fluoro-N-(3-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide Triazole-thioether linker Enhanced metabolic stability; lower IC50 in kinase assays

Key Observations :

  • Ethylamino linkers improve solubility but may reduce binding affinity due to increased flexibility .
  • Rigid linkers (e.g., triazole-thioether) maintain conformational stability, enhancing target engagement .

Characterization :

  • 1H NMR : Aromatic protons in the pyridazine-pyrazole region appear at δ 6.7–8.2 ppm, while the benzamide NH resonates at δ 10.2–10.5 ppm .
  • FTIR : Stretching vibrations at 1650–1680 cm⁻¹ confirm the presence of the amide carbonyl .

Biological Activity

2-Fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains multiple pharmacophores, including a pyrazole and a pyridazine ring, which are known for their diverse biological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C19H15FN6O2S
  • Molecular Weight : 374.4 g/mol
  • IUPAC Name : 2-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide

This compound's structure allows it to interact with various biological targets, potentially leading to different therapeutic effects.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. Studies have shown that compounds containing pyrazole moieties can inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR. For instance, a study highlighted the efficacy of pyrazole derivatives against breast cancer cell lines, demonstrating significant cytotoxic effects when combined with conventional chemotherapeutics like doxorubicin .

Antimicrobial and Anti-inflammatory Properties

In addition to antitumor activity, pyrazole derivatives have been reported to possess antimicrobial and anti-inflammatory effects. The compound has shown potential in inhibiting bacterial growth and reducing inflammation in various models. Specifically, the presence of the pyrazole ring enhances the compound's ability to modulate inflammatory responses and exhibit antibacterial activity against specific strains .

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This interaction can lead to the modulation of cellular processes like apoptosis and cell proliferation. For example, studies suggest that this compound may inhibit certain kinases involved in tumor growth, thereby reducing cancer cell viability .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Umesha et al. (2009)Demonstrated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines; synergistic effects with doxorubicin were observed.
PMC9330712 (2022)Reported good insecticidal activity against Mythimna separate and fungicidal activity against Pyricularia oryae for related benzamide compounds featuring pyrazole structures.
PMC10425983 (2023)Highlighted the metabolic stability and potency of imidazopyridines related to pyrazole derivatives in preclinical models.

Q & A

Q. Core Synthesis :

  • Step 1 : Prepare the pyridazine intermediate via nucleophilic aromatic substitution (SNAr) between 6-chloropyridazin-3-amine and 1H-pyrazole under reflux in DMF with K₂CO₃ as a base .
  • Step 2 : Couple the pyridazine-pyrazole intermediate with 4-aminophenylbenzamide using Buchwald-Hartwig amination (Pd(OAc)₂/XPhos catalyst, toluene, 110°C) .
  • Step 3 : Introduce the fluoro-benzamide group via acid chloride formation (SOCl₂) followed by amidation in THF with Et₃N .

Q. Optimization :

  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Monitor purity via HPLC and employ column chromatography (silica gel, EtOAc/hexane gradient) for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :
  • 1H/13C NMR : Confirm regiochemistry of pyridazine-pyrazole coupling (e.g., δ 8.5–9.0 ppm for pyridazine protons) and benzamide carbonyl (δ ~165 ppm in 13C) .
  • FTIR : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • HRMS : Ensure molecular ion ([M+H]⁺) matches theoretical mass (C₂₀H₁₅FN₆O: calc. 406.12) .
  • X-ray Crystallography (if crystalline) : Use SHELX for refinement to resolve bond angles/planarity of the pyridazine-pyrazole system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

Q. Orthogonal Assays :

  • Compare IC₅₀ values across kinase inhibition assays (e.g., ADP-Glo vs. radiometric) to rule out assay-specific artifacts .

Q. Structural Analog Analysis :

  • Synthesize derivatives (e.g., bromo or trifluoromethyl substitutions) to isolate pharmacophore contributions .

Q. Target Engagement Studies :

  • Use cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .

Q. Data Normalization :

  • Account for variations in cell viability assays (MTT vs. ATP-lite) by normalizing to housekeeping genes .

Q. What computational strategies are effective in predicting the binding modes of this compound with kinase targets?

  • Methodology :

Q. Molecular Docking :

  • Use AutoDock Vina to model interactions with BTK or JAK2 kinases, focusing on hydrogen bonds with pyridazine N1 and fluoro-benzamide carbonyl .

Q. Molecular Dynamics (MD) Simulations :

  • Run 100-ns simulations (AMBER force field) to assess stability of the pyrazole ring in the ATP-binding pocket .

Q. QSAR Modeling :

  • Train models on pyridazine derivatives (e.g., IC₅₀ vs. logP) to prioritize substituents for synthesis .

Q. What strategies can mitigate metabolic instability of this compound in preclinical studies?

  • Methodology :

Q. Metabolite Identification :

  • Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidation sites (e.g., pyridazine ring) .

Q. Structural Stabilization :

  • Introduce electron-withdrawing groups (e.g., -CF₃) or deuterate labile C-H bonds to slow CYP450-mediated degradation .

Q. Prodrug Design :

  • Mask the benzamide as an ester (e.g., pivaloyloxymethyl) for improved plasma stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability profiles?

  • Methodology :

Q. Solubility Screening :

  • Use shake-flask method (pH 1–7.4 buffers) with HPLC quantification to standardize conditions .

Q. Formulation Adjustments :

  • Test co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .

Q. Bioavailability Cross-Study Comparison :

  • Normalize pharmacokinetic data (e.g., Cₘₐₓ, AUC) to dosing regimen (oral vs. IV) and species (mouse vs. rat) .

Experimental Design Recommendations

Q. What in vitro and in vivo models are optimal for evaluating this compound’s anticancer potential?

  • Methodology :

Q. In Vitro :

  • Use NCI-60 cell lines for broad cytotoxicity screening and Western blotting to validate kinase target inhibition (e.g., p-AKT reduction) .

Q. In Vivo :

  • Test in xenograft models (e.g., MDA-MB-231 breast cancer) with daily oral dosing (10–50 mg/kg) and monitor tumor volume via caliper .

Q. Toxicity :

  • Assess liver/kidney function (ALT, BUN) and hematological parameters in BALB/c mice .

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